molecular formula C11H14INO2 B3192958 Tert-butyl 2-amino-5-iodobenzoate CAS No. 668261-27-6

Tert-butyl 2-amino-5-iodobenzoate

Cat. No.: B3192958
CAS No.: 668261-27-6
M. Wt: 319.14 g/mol
InChI Key: QNUOGGUIWUBLJN-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-5-iodobenzoate is a chemical compound with the molecular formula C11H14INO2 . It is used as a building block for the synthesis of various biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 14 hydrogen atoms, 1 iodine atom, 1 nitrogen atom, and 2 oxygen atoms . The average mass of the molecule is 319.139 Da .

Scientific Research Applications

Synthesis of mTOR Targeted PROTAC Molecules Tert-butyl 2-amino-5-iodobenzoate serves as a crucial intermediate in the synthesis of mTOR targeted PROTAC molecule PRO1. It's involved in a palladium-catalyzed Suzuki reaction, forming a specific compound with a high yield of 96.7% under optimal conditions (Zhang et al., 2022).

Antibacterial and Antifungal Properties Derivatives of this compound, such as lipophilic 2-substituted 5,7-di-tert-butylbenzoxazoles, have demonstrated antibacterial activity against Mycobacterium tuberculosis and some nontuberculous strains where isoniazid is inactive. However, their antifungal activity is considered mediocre (Vinšová et al., 2004).

Electrophilic Trifluoromethylation This compound has been mentioned in the context of electrophilic trifluoromethylation, where hypervalent iodine reagents are synthesized for this purpose. Reagents are accessible in a one-pot procedure, offering simplified syntheses suitable for large-scale preparations (Matoušek et al., 2013).

Catalytic Properties in Reactions Palladium complexes of this compound-related compounds have been synthesized and evaluated for catalytic efficiency in cross-coupling reactions, showing moderate yields (Bhowon et al., 2021).

Metal-Free Synthesis of Heterocycles In the metal-free catalytic oxidative cyclization of certain amines, this compound derivatives have been utilized. The process uses inexpensive iodine as a catalyst and produces valuable heterocycles (Chen et al., 2018).

Properties

IUPAC Name

tert-butyl 2-amino-5-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO2/c1-11(2,3)15-10(14)8-6-7(12)4-5-9(8)13/h4-6H,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUOGGUIWUBLJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660997
Record name tert-Butyl 2-amino-5-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

668261-27-6
Record name tert-Butyl 2-amino-5-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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